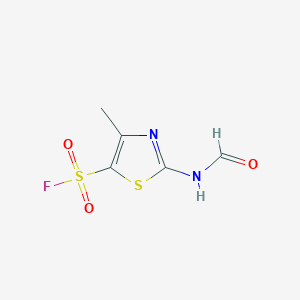

2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride

Description

2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride is a sulfonyl fluoride derivative of the 1,3-thiazole heterocycle. This compound features a formamido (-NHCOR) group at the 2-position, a methyl substituent at the 4-position, and a sulfonyl fluoride (-SO₂F) moiety at the 5-position of the thiazole ring. Sulfonyl fluorides are increasingly valued in chemical biology and medicinal chemistry due to their hydrolytic stability compared to sulfonyl chlorides, enabling applications in covalent inhibition and click chemistry .

Properties

IUPAC Name |

2-formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O3S2/c1-3-4(13(6,10)11)12-5(8-3)7-2-9/h2H,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOPQNDGFXFWHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC=O)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride typically involves the reaction of 2-amino-4-methylthiazole with sulfonyl fluoride reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

2-Methyl-1,3-thiazole-5-sulfonyl Fluoride

- Structure : Lacks the 2-formamido and 4-methyl groups.

- Molecular Formula: C₄H₄FNO₂S₂ (MW: 181.21) .

- Reactivity : The absence of electron-donating substituents (e.g., formamido) may reduce nucleophilic susceptibility compared to the target compound.

2-Methoxy-1,3-thiazole-5-sulfonyl Fluoride

- Structure : Features a methoxy (-OCH₃) group at the 2-position instead of formamido.

- Molecular Formula: C₄H₄FNO₃S₂ (MW: 197.21) .

Comparison with Sulfonyl Chloride Analogs

Sulfonyl chlorides are more reactive but less stable than sulfonyl fluorides. Examples include:

4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride

- Structure : Phenyl group at the 2-position and methyl at the 4-position.

- Molecular Formula: C₁₀H₈ClNO₂S₂ (MW: 273.76) .

- Applications : Intermediate in synthesizing sulfonamide drugs.

2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl Chloride

- Structure : Chlorine at the 2-position and phenyl at the 4-position.

- Molecular Formula: C₉H₅Cl₂NO₂S₂ (MW: 294.2) .

- Reactivity : The electron-withdrawing chlorine may enhance electrophilicity at the sulfonyl group.

Comparison with Trifluoromethyl-Substituted Thiazoles

Trifluoromethyl (-CF₃) groups are common in medicinal chemistry for their metabolic stability and lipophilicity. For example:

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-sulfonyl Chloride

- Structure : CF₃ at the 4-position and methyl at the 2-position.

- Molecular Formula: C₆H₄ClF₃NO₂S₂ (Inferred) (MW: ~290) .

- Applications : Likely used in agrochemicals or pharmaceuticals due to the CF₃ group’s bioactivity.

Research Findings and Implications

Stability : Sulfonyl fluorides (e.g., 2-methoxy-1,3-thiazole-5-sulfonyl fluoride) exhibit superior hydrolytic stability compared to sulfonyl chlorides, making them preferable for prolonged biological assays .

Electronic Effects : Substituents like formamido (-NHCOR) or methoxy (-OCH₃) modulate electron density on the thiazole ring, influencing reactivity. For instance, electron-donating groups may reduce electrophilicity at the sulfonyl moiety .

Crystallography : Structural analogs (e.g., ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate) show planar thiazole rings with dihedral angles <10° between substituents, suggesting similar conformational rigidity in the target compound .

Notes

- Handling : Sulfonyl fluorides should be stored in anhydrous conditions to prevent hydrolysis. Safety data for analogs recommend tight containers and room-temperature storage .

- Applications : The formamido group in the target compound may enable hydrogen bonding in biological targets, enhancing selectivity in covalent inhibitor design.

Biological Activity

2-Formamido-4-methyl-1,3-thiazole-5-sulfonyl fluoride (CAS No. 2225141-41-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a formamide and sulfonyl fluoride group. Its structure can be represented as follows:

This unique arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It is believed to act as an inhibitor for certain protein kinases, which play critical roles in cell signaling pathways associated with cancer and inflammation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity :

- Antimicrobial Properties :

- Enzyme Inhibition :

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth in MCF-7 breast cancer cells and K562 leukemia cells. The mechanism was linked to the activation of apoptotic pathways and cell cycle arrest at the G0/G1 phase .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating bacterial infections, although further optimization is necessary for clinical use .

Data Table: Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.